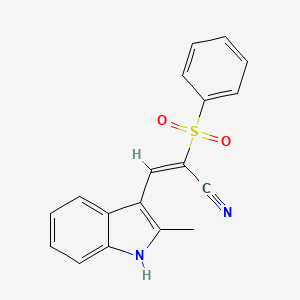
3-(2-methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-(2-methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile, also known as MIAS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIAS is a member of the indole family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Chemical Synthesis and Modification
- 3-(2-Methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile and its derivatives are used in various chemical synthesis processes. For instance, nucleophilic addition reactions involving 2-nitro-1-(phenylsulfonyl)indole lead to the creation of 3-substituted-2-nitroindoles, demonstrating the compound's utility in producing novel chemical structures (Pelkey, Barden, & Gribble, 1999).
- Similarly, various acrylonitrile-containing molecules, including derivatives of this compound, show potential in chemical research, particularly in the synthesis of new compounds with specific properties, such as antihelminthic activity (Gordon et al., 2014).
Biological and Pharmacological Research
- In the field of pharmacology, compounds similar to this compound have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of substituted 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles has been reported, highlighting their potential in developing new antibacterial and antifungal agents (Thirupathi, Venkatanarayana, Dubey, & Kumari, 2013).
- Certain derivatives of this compound are also investigated for their antidiabetic properties. For example, studies on tryptoline-3-carboxylic acid derivatives, which are structurally related to the subject compound, have shown promise as novel antidiabetic agents (Choudhary, Kohli, Kumar, & Joshi, 2011).
Molecular Structure and Analysis
- The molecular structure and crystallography of compounds related to this compound are of interest in research. Detailed studies on the crystal structures of various derivatives provide insight into their chemical properties and potential applications in material science and drug design (Chinnakali, Surendran, Balamurugan, Mohanakrishnan, & Fun, 2007).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-13-17(16-9-5-6-10-18(16)20-13)11-15(12-19)23(21,22)14-7-3-2-4-8-14/h2-11,20H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWWFNDKDCPNLQ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



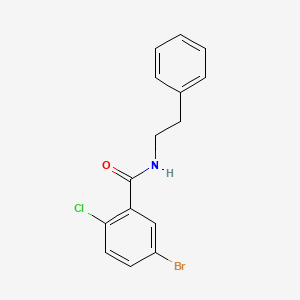
![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
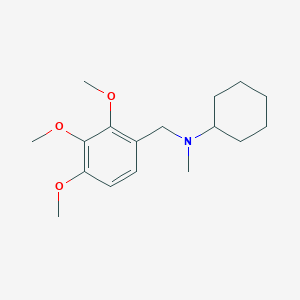
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
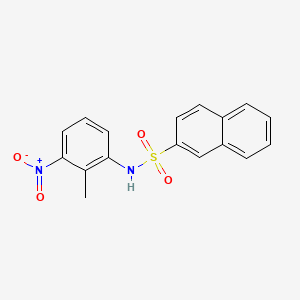
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
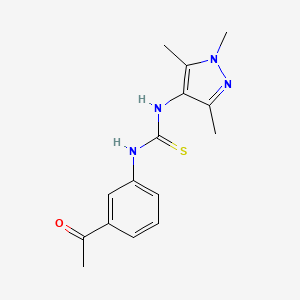
![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)

